2,3-Dimethoxy-1,3-butadiene

Übersicht

Beschreibung

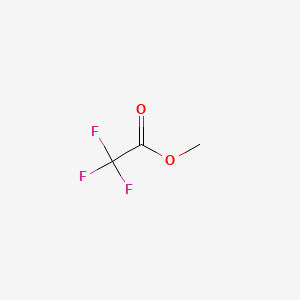

2,3-Dimethoxy-1,3-butadiene (DMEBD) is a derivative of 1,3-butadiene . It is used in the preparation of 3,4-dimethoxythiophene, an intermediate for the synthesis of 3,4-ethylenedioxythiophene (EDOT). It can also be used to form thio esters by reacting with mercaptans in the presence of a cobalt carbonyl catalyst .

Synthesis Analysis

DMEBD has been synthesized anionically using either n-butyllithium or sec-butyllithium as an initiator . The addition of tetrahydrofuran could enhance the rate of synthesis and affect the microstructure . The reaction kinetics of hydrolysis of DMEBD in the presence of an acid catalyst has also been investigated .Molecular Structure Analysis

The molecular formula of DMEBD is C6H10O2, and its molecular weight is 114.14 . The structure of DMEBD is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

DMEBD undergoes [4+2] cycloadditions with 3-nitrocoumarins in aqueous medium, in organic solvent, and under solventless conditions . This reaction leads to the formation of 4-substituted 3-nitrochromanones .Physical And Chemical Properties Analysis

DMEBD has a melting point of 19 °C and a boiling point of 134-136 °C/745 mmHg . Its density is 0.94 g/mL at 25 °C, and its refractive index is n20/D 1.459 .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzopentathiepin Varacinium Trifluoroacetate

This compound has been utilized in the synthesis of benzopentathiepin varacinium trifluoroacetate , a novel compound with potential applications in medicinal chemistry . The unique structure of benzopentathiepin may offer therapeutic properties that are currently under investigation.

Diels-Alder Chemistry with Graphene

2,3-Dimethoxy-1,3-butadiene: has been employed to explore the Diels-Alder chemistry of both pristine and defective graphene . This reaction is pivotal for the functionalization of graphene, which could lead to advancements in the development of graphene-based materials with tailored properties.

Preparation of 3,4-Dimethoxythiophene

The compound serves as a precursor in the preparation of 3,4-dimethoxythiophene , an intermediate crucial for synthesizing 3,4-ethylenedioxythiophene (EDOT) . EDOT is a building block for conducting polymers, which are used in various electronic applications.

Formation of Thio Esters

2,3-Dimethoxy-1,3-butadiene: reacts with mercaptans in the presence of a cobalt carbonyl catalyst to form thio esters . Thio esters have significant applications in organic synthesis and pharmaceuticals due to their stability and reactivity.

Hydrolysis Reaction Kinetics

The hydrolysis kinetics of 2,3-Dimethoxy-1,3-butadiene in the presence of acid catalysts has been studied . Understanding these kinetics is essential for chemical processes where this compound is used, ensuring optimal reaction conditions and yields.

Cycloadditions with Nitrocoumarins

The compound has been investigated for its [4+2] cycloaddition reactions with 3-nitrocoumarins . This reaction leads to the formation of 4-substituted 3-nitrochromanones , which are compounds of interest in the development of new pharmaceuticals.

Synthesis of Conducting Polymers

Beyond EDOT, 2,3-Dimethoxy-1,3-butadiene can be a key monomer in the synthesis of other conducting polymers . These polymers have potential applications in flexible electronics, solar cells, and advanced display technologies.

Material Science Applications

The ability of 2,3-Dimethoxy-1,3-butadiene to form adducts with graphene and participate in Diels-Alder chemistry is of particular interest in material science . It opens up possibilities for creating new composite materials with enhanced mechanical and electrical properties.

Wirkmechanismus

Target of Action

It is known that 2,3-dimethoxy-1,3-butadiene is a 1,3-butadiene derivative and is often used as a diene in diels-alder reactions .

Mode of Action

2,3-Dimethoxy-1,3-butadiene interacts with its targets through a mechanism known as the Diels-Alder reaction . This reaction is a [4+2] cycloaddition, where a diene (a molecule with two alternating double bonds) and a dienophile (an alkene) form a six-membered ring . The reaction kinetics of hydrolysis of 2,3-Dimethoxy-1,3-butadiene in the presence of an acid catalyst has been investigated .

Biochemical Pathways

It is known that the compound can participate in the synthesis of various organic compounds, including 3,4-dimethoxythiophene, an intermediate for the synthesis of 3,4-ethylenedioxythiophene (edot) .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a boiling point of 134-136 °c/745 mmhg and a density of 094 g/mL at 25 °C .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c .

Safety and Hazards

Zukünftige Richtungen

DMEBD has been employed as a diene to investigate the Diels-Alder chemistry of pristine and defective graphene . It was also used in the synthesis of novel benzopentathiepin varacinium trifluoroacetate . Radical polymerization of unpolymerizable sterically hindered butadiene was successfully performed in the nanochannels of porous coordination polymers because of the effective suppression of unfavorable termination reactions .

Eigenschaften

IUPAC Name |

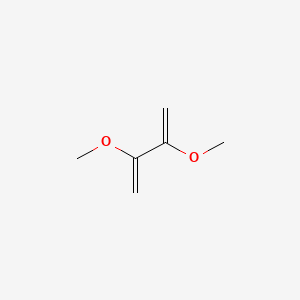

2,3-dimethoxybuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7-3)6(2)8-4/h1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBDKDZHQKQPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C)C(=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189438 | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-1,3-butadiene | |

CAS RN |

3588-31-6 | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2,3-Dimethoxy-1,3-butadiene primarily used for in chemical synthesis?

A1: 2,3-Dimethoxy-1,3-butadiene is a versatile building block in organic synthesis, particularly as a diene in Diels-Alder reactions. Its reactivity stems from its electron-rich nature, readily participating in [4+2] cycloadditions with various dienophiles. [, ] This reaction allows for the construction of six-membered rings, which are prevalent in many natural products and pharmaceuticals.

Q2: Can you give some specific examples of compounds synthesized using 2,3-Dimethoxy-1,3-butadiene?

A2: Certainly! One example is the synthesis of 3,4-dimethoxy thiophene. This compound is prepared through a one-pot synthesis where 2,3-Dimethoxy-1,3-butadiene reacts directly with sulfur dichloride (SCl2). [] Another example is the synthesis of cytotoxic furonaphthoquinone natural products, where 2,3-Dimethoxy-1,3-butadiene reacts with 2-hydroxy-1,4-naphthoquinone. [] Researchers have also explored its use in synthesizing cyclohex-3-ene-1,1-bis(phosphonates) through reactions with tetraethyl vinylidenebis(phosphonate). []

Q3: What are the advantages of using 2,3-Dimethoxy-1,3-butadiene in these synthesis reactions?

A3: Several advantages make it a desirable reagent:

- Regioselectivity: Reactions with unsymmetrical dienophiles often lead to the preferential formation of one regioisomer, simplifying product isolation and purification. []

- Versatility: It reacts with a wide range of dienophiles, enabling the synthesis of diverse cyclic compounds. []

Q4: What is known about the reaction mechanism of 2,3-Dimethoxy-1,3-butadiene in Diels-Alder reactions?

A4: Diels-Alder reactions with 2,3-Dimethoxy-1,3-butadiene typically follow a concerted mechanism. This means the formation of new bonds and the breaking of existing bonds happen simultaneously in a single step. The reaction proceeds through a cyclic transition state, and the stereochemistry of the diene and dienophile determines the stereochemistry of the product. [, ]

Q5: Are there any computational studies on the reactivity of 2,3-Dimethoxy-1,3-butadiene?

A5: Yes, computational chemistry has been employed to investigate the reactivity of 2,3-Dimethoxy-1,3-butadiene, particularly in Diels-Alder reactions with graphene. [] Density functional theory (DFT) calculations have been used to explore the potential for using graphene as a diene or dienophile in these reactions. The studies provide insights into the thermodynamic feasibility of such reactions and the influence of defects on graphene's reactivity.

Q6: How is 2,3-Dimethoxy-1,3-butadiene typically synthesized?

A6: A common method involves the reaction of biacetyl with trimethyl orthoformate. [, ] This reaction can be carried out in the presence of an acid catalyst and often results in high yields of 2,3-Dimethoxy-1,3-butadiene. Researchers have explored optimizing this synthesis by using phase-transfer catalysts and varying solvents and reaction conditions to improve yield and purity. []

Q7: What are the spectroscopic characteristics of 2,3-Dimethoxy-1,3-butadiene?

A7: 2,3-Dimethoxy-1,3-butadiene can be characterized using various spectroscopic techniques:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments in the molecule, confirming its structure. [, ]

- FT-IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum. []

- UV-Vis Spectroscopy: Can provide information about the electronic transitions within the molecule and its conjugation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)